molecular formula C10H11BrO B12862418 5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran

5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran

Cat. No.: B12862418
M. Wt: 227.10 g/mol
InChI Key: DZQZGBYJABNTRU-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position and methyl groups at the 4- and 6-positions on the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran typically involves the bromination of 4,6-dimethyl-2,3-dihydrobenzofuran. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions . The reaction proceeds through a free radical mechanism, where the bromine atom is introduced at the 5-position of the dihydrobenzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 5-azido-4,6-dimethyl-2,3-dihydrobenzofuran or 5-thio-4,6-dimethyl-2,3-dihydrobenzofuran.

    Oxidation: Formation of this compound-1,4-dione.

    Reduction: Formation of 4,6-dimethyl-2,3-dihydrobenzofuran.

Scientific Research Applications

5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In antimicrobial research, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydrobenzofuran
  • 4,6-Dimethyl-2,3-dihydrobenzofuran
  • 5-Bromo-4,6-dimethyl-2-pyridinamine

Uniqueness

5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the dihydrobenzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

5-bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H11BrO/c1-6-5-9-8(3-4-12-9)7(2)10(6)11/h5H,3-4H2,1-2H3

InChI Key

DZQZGBYJABNTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCO2)C(=C1Br)C

Origin of Product

United States

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